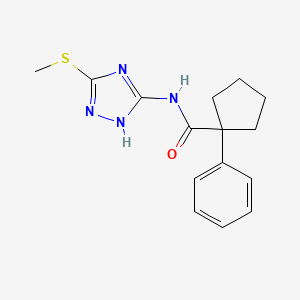
N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-21-14-17-13(18-19-14)16-12(20)15(9-5-6-10-15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOGGQJFLCYIMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and comparative studies with related compounds.
The synthesis of this compound typically involves the reaction of 3-(methylsulfanyl)-1H-1,2,4-triazole with phenyl isocyanate under controlled conditions. The reaction is often carried out in solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Chemical Structure
The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H15N5OS |
| Molecular Weight | 273.35 g/mol |
The biological activity of this compound primarily stems from its ability to interact with specific biological targets. It may act as an enzyme inhibitor or a ligand in biochemical assays. The triazole ring and the phenyl group can engage in hydrogen bonding and hydrophobic interactions with various proteins and enzymes .
Antimicrobial Activity
Studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, related compounds have been shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .
Enzyme Inhibition
Research has highlighted the potential of triazole derivatives as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and lipid metabolism. The inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease .
In Vitro Studies
In vitro studies have demonstrated that triazole derivatives can significantly inhibit AChE and BChE at nanomolar concentrations. For example, one study reported IC50 values for related compounds ranging from 0.24 to 3.92 nM against BChE .
Comparative Analysis
A comparative analysis with similar compounds reveals that while many triazole derivatives exhibit enzyme inhibition capabilities, the unique structural features of this compound may enhance its efficacy as an inhibitor compared to others lacking the phenylcyclopentane moiety.
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | TBD | AChE/BChE |
| Related Triazole Derivative 1 | 0.24 | BChE |
| Related Triazole Derivative 2 | 3.92 | AChE |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Differences
Table 1: Structural Comparison with Key Analogs
Key Observations :
- Core Structure : The target compound’s cyclopentane carboxamide distinguishes it from benzamide derivatives (e.g., flutolanil) and cyclopropane carboxamides (e.g., cyprofuram). The cyclopentane ring may enhance lipophilicity compared to planar aromatic cores .
- Heterocyclic Moieties: The 1,2,4-triazole with a methylsulfanyl group contrasts with oxadiazole () or pyrazole (inferred from ) systems.
- Substituent Effects : Fluorine (in 2-fluoro analog) and trifluoromethyl (flutolanil) introduce electronegativity and stability, whereas chlorine (cyprofuram) may alter binding affinity in biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


